Product packaging for D-Valine, N-[(4-fluorophenyl)sulfonyl]-(Cat. No.:CAS No. 190275-60-6)

D-Valine, N-[(4-fluorophenyl)sulfonyl]-

Cat. No.: B2661553
CAS No.: 190275-60-6
M. Wt: 275.29
InChI Key: VNRQLAGSSZUTTO-JTQLQIEISA-N
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Description

Significance of N-Arylsulfonyl Amino Acid Scaffolds in Research

N-Arylsulfonyl amino acid scaffolds are integral to modern medicinal chemistry. The sulfonamide group is exceptionally stable against hydrolysis and metabolic degradation, making it an attractive linker in drug design. researchgate.netnih.gov This stability, combined with the defined stereochemistry of the amino acid, provides a rigid and predictable framework for orienting other functional groups to interact with biological targets. nih.govresearchgate.net

Researchers have leveraged these properties to develop a wide range of pharmacologically active agents. Amino acid-based sulfonamides have demonstrated antibacterial, antiviral, anticancer, antioxidant, and anti-inflammatory properties. nih.govresearchgate.net For instance, N-arylsulfonyl derivatives of amino acids have been investigated as potent and specific inhibitors of enzymes such as thrombin and trypsin. nih.gov More recently, these scaffolds have been used to create inhibitors of galectin-3 and galectin-8, proteins implicated in cancer and fibrosis, highlighting their continued relevance in developing novel therapeutics. acs.org The versatility of this scaffold allows for systematic modifications to explore structure-activity relationships (SAR), a critical process in optimizing drug candidates. nih.gov

Overview of D-Valine Derivatives in Stereoselective Chemical Synthesis and Biochemical Investigations

While L-amino acids are the proteinogenic forms found in nature, their D-enantiomers are invaluable tools in chemical and biological research. D-Valine, the (R)-enantiomer of valine, is a particularly important chiral building block. nih.govnih.gov Its defined three-dimensional structure is exploited in stereoselective chemical synthesis to construct complex molecules with specific chirality, a crucial factor for biological activity. D-Valine serves as a key intermediate in the synthesis of various pharmaceuticals, semi-synthetic veterinary antibiotics, and agricultural pesticides. google.comresearchgate.net

In the realm of biochemical investigations, D-Valine has a unique and well-established application in cell culture. A nutrient medium where L-valine is replaced with D-valine can selectively inhibit the proliferation of fibroblasts while allowing the growth of normal epithelial cells. nih.gov This selectivity is based on the fact that many epithelial cells possess the enzyme D-amino acid oxidase, which converts the D-valine into its essential L-enantiomer, whereas fibroblasts typically lack this enzyme. nih.gov This method has proven instrumental for establishing pure epithelial cell cultures, free from fibroblast overgrowth. medchemexpress.com

Academic Context of N-[(4-fluorophenyl)sulfonyl]-D-Valine as a Research Compound and Intermediate

N-[(4-fluorophenyl)sulfonyl]-D-Valine is a specialized chemical compound that exists at the confluence of the fields described above. It is not a therapeutic agent itself but is classified as a research compound and a synthetic intermediate. Its structure combines the key features of an N-arylsulfonyl scaffold (the 4-fluorophenylsulfonyl group) and a chiral D-amino acid (D-valine).

The academic interest in this compound lies in its utility as a well-defined building block for the synthesis of more complex target molecules. The 4-fluorophenyl group provides a common structural motif found in many bioactive compounds, while the sulfonyl-D-valine portion offers stereochemical control and a stable backbone.

While detailed research findings on this specific molecule are not broadly published, its synthesis and application can be understood from studies on closely related analogues. For example, the synthesis of similar N-arylsulfonyl-L-valine derivatives has been described, typically involving a Schotten-Baumann-type N-acylation reaction between the amino acid and the corresponding arylsulfonyl chloride in a suitable solvent system. mdpi.com In the case of N-[(4-fluorophenyl)sulfonyl]-D-Valine, the synthesis would involve the reaction of D-valine with 4-fluorobenzenesulfonyl chloride.

This compound serves as a valuable intermediate for creating libraries of more elaborate molecules for screening in drug discovery programs or for synthesizing specific, complex targets where the fluorinated phenyl ring and the chiral valine moiety are desired structural elements.

Compound Data Tables

Table 1: Properties of the Core Amino Acid

Property Value Source
Compound Name D-Valine PubChem
Synonyms (R)-Valine, (2R)-2-amino-3-methylbutanoic acid PubChem
CAS Number 640-68-6 nih.gov
Molecular Formula C₅H₁₁NO₂ nih.gov
Molecular Weight 117.15 g/mol nih.gov
Appearance White powder -

Table 2: Chemical Profile of the Subject Compound

Property Value Source
Compound Name D-Valine, N-[(4-fluorophenyl)sulfonyl]- -
IUPAC Name (2R)-2-[(4-fluorophenyl)sulfonamido]-3-methylbutanoic acid IUPAC Naming Convention
Molecular Formula C₁₁H₁₄FNO₄S Calculated
Molecular Weight 275.30 g/mol Calculated
Typical Role Synthetic Intermediate, Research Chemical Inferred from Analogues

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14FNO4S B2661553 D-Valine, N-[(4-fluorophenyl)sulfonyl]- CAS No. 190275-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRQLAGSSZUTTO-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353212
Record name N-[(4-fluorophenyl)sulfonyl]-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190275-60-6
Record name N-[(4-fluorophenyl)sulfonyl]-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl Sulfonyl D Valine

Approaches to the Enantioselective Synthesis of D-Valine Precursors

The synthesis of N-[(4-fluorophenyl)sulfonyl]-D-Valine commences with the procurement of enantiomerically pure D-Valine. Several methods have been developed for the asymmetric synthesis of D-amino acids, including D-Valine. These can be broadly categorized into chemical resolution of racemic mixtures and chemoenzymatic methods.

Chemical resolution is a classical yet effective method. For instance, racemic DL-Valine can be resolved using a chiral resolving agent such as dibenzoyl-L-tartaric acid (L-DBTA). This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities. Subsequent acidification and hydrolysis yield the desired D-Valine. One patented method describes the resolution of (±)-2-amino-3-methylbutyramide with L-DBTA in a mixed solvent of acetone (B3395972) and water, achieving a resolution yield of over 45% and an enantiomeric excess (ee) value of ≥99% for the resulting D-Valine. google.com

Chemoenzymatic deracemization offers a more elegant and often more efficient alternative. This approach utilizes enzymes to selectively transform one enantiomer of a racemic mixture, allowing for the isolation of the other. For example, a mutant of cyclohexylamine (B46788) oxidase (CHAO) has been employed for the deracemization of racemic valine ethyl ester to produce D-valine ethyl ester with high yield (up to 95%) and excellent optical purity (>99% ee). Another enzymatic approach involves the use of D-amino acid dehydrogenase, which catalyzes the enantioselective amination of a 2-oxo acid precursor to the corresponding D-amino acid.

Microbial methods also play a significant role in the production of D-Valine. Certain microorganisms can selectively degrade L-valine from a racemic mixture, leaving the D-enantiomer behind. Alternatively, microbial hydantoinase and carbamoylase enzymes can be used for the stereoselective hydrolysis of DL-5-isopropylhydantoin to produce D-Valine.

MethodPrecursorKey Reagent/EnzymeYieldOptical Purity (ee)
Chemical ResolutionDL-2-amino-3-methylbutyramideDibenzoyl-L-tartaric acid (L-DBTA)>45%≥99%
Chemoenzymatic DeracemizationRacemic valine ethyl esterCyclohexylamine oxidase (CHAO) mutantUp to 95%>99%

N-Sulfonylation Strategies for the Formation of N-[(4-fluorophenyl)sulfonyl]-D-Valine

The introduction of the (4-fluorophenyl)sulfonyl group onto the nitrogen atom of D-Valine is a key step in the synthesis of the title compound. This N-sulfonylation is a type of N-acylation reaction.

Reaction Conditions and Catalysis in N-Acylation/Sulfonylation

The N-sulfonylation of amino acids is typically achieved by reacting the amino acid with a sulfonyl chloride in the presence of a base. For the synthesis of N-[(4-fluorophenyl)sulfonyl]-D-Valine, D-Valine would be reacted with 4-fluorophenylsulfonyl chloride. The reaction is generally carried out in a suitable solvent, such as dichloromethane (B109758) or a mixture of water and an organic solvent, under basic conditions to neutralize the hydrochloric acid formed during the reaction.

A common procedure for the N-acylation of amino acids is the Schotten-Baumann reaction. In a related synthesis of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (an L-valine derivative), the N-acylation was performed by simultaneously adding a solution of the acyl chloride in dichloromethane and a sodium hydroxide (B78521) solution to a cooled solution of L-valine in aqueous sodium hydroxide. mdpi.com This method, conducted at 0-5 °C, resulted in a high yield of 94%. mdpi.com A similar strategy can be envisioned for the N-sulfonylation of D-Valine with 4-fluorophenylsulfonyl chloride.

The choice of base is critical and can influence the reaction rate and yield. Common bases include sodium hydroxide, triethylamine, or pyridine. The reaction temperature is also an important parameter to control, with lower temperatures often favored to minimize side reactions.

Chiral Purity Maintenance and Deracemization Techniques

A crucial aspect of the N-sulfonylation of D-Valine is the preservation of its stereochemical integrity. The α-carbon of amino acids is susceptible to racemization, especially under harsh reaction conditions (e.g., high temperatures or strong bases). The formation of an oxazolone (B7731731) intermediate is a common pathway for racemization during peptide coupling and related acylation reactions.

To minimize racemization, the N-sulfonylation is typically carried out under mild conditions. The use of appropriate bases and maintaining a low reaction temperature are key strategies. Furthermore, the progress of the reaction should be monitored to avoid prolonged exposure to conditions that could promote racemization.

Should any racemization occur, or if the starting D-Valine precursor has insufficient enantiomeric purity, deracemization techniques can be employed. As mentioned in section 2.1, chemoenzymatic methods are highly effective for this purpose. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common analytical technique to determine the enantiomeric purity of the final product. rsc.org For instance, D- and L-Valine can be separated and quantified as their isoindole adducts by RP-HPLC, allowing for the detection of chiral impurities at levels as low as 0.05%. rsc.org

Derivatization Reactions Involving the Carboxyl and Amine Functionalities of N-[(4-fluorophenyl)sulfonyl]-D-Valine

The N-[(4-fluorophenyl)sulfonyl]-D-Valine scaffold possesses two primary functional groups for further chemical modification: the carboxylic acid and the sulfonamide N-H group (if not further substituted). These sites allow for the introduction of a wide array of chemical moieties to explore structure-activity relationships.

Peptide Bond Formation with D-Valine Derivatives

The carboxylic acid functionality of N-[(4-fluorophenyl)sulfonyl]-D-Valine can be activated to form peptide bonds with other amino acids or amines. This is a fundamental transformation in the synthesis of peptidomimetics and other complex molecules. Standard peptide coupling reagents can be employed for this purpose.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization and improve efficiency. kennesaw.edu Other modern coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU).

The general procedure involves activating the carboxylic acid of N-[(4-fluorophenyl)sulfonyl]-D-Valine with the coupling reagent to form a reactive intermediate (e.g., an active ester or a symmetric anhydride). This intermediate then reacts with the amino group of another amino acid ester or amine to form the desired amide bond. The choice of coupling reagent, solvent, and reaction conditions is crucial to ensure high yields and minimize epimerization of the chiral center.

Introduction of Diverse Chemical Moieties for Structure-Activity Exploration

Beyond peptide bond formation, the carboxyl and sulfonamide groups of N-[(4-fluorophenyl)sulfonyl]-D-Valine serve as handles for introducing a variety of chemical functionalities to probe biological activity.

The carboxylic acid can be converted into esters, amides, or reduced to an alcohol. For example, in the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the carboxylic acid was converted into a 4H-1,3-oxazol-5-one, which is a reactive intermediate for further transformations. mdpi.com

The sulfonamide N-H, being weakly acidic, can be deprotonated and alkylated or arylated to introduce further diversity. This allows for the exploration of the chemical space around the sulfonamide moiety, which can be critical for modulating properties such as potency, selectivity, and pharmacokinetic profiles of bioactive molecules.

In a study on N-arylsulfonamido D-valine based matrix metalloproteinase inhibitors, various substituents were introduced at the sulfonamide nitrogen (the P2' substituent) and on the aryl ring of the sulfonyl group (the P1' substituent). These modifications included the attachment of polyethylene (B3416737) glycol (TEG) spacers with terminal azides or even fluorescent tags like fluorescein (B123965), demonstrating the versatility of this position for introducing diverse chemical probes.

Derivative TypeFunctional Group ModifiedPotential ModificationsPurpose
PeptidomimeticsCarboxylic AcidAmide bond formation with other amino acids/aminesMimic peptide structures with improved stability
EstersCarboxylic AcidEsterification with various alcoholsModulate lipophilicity and pharmacokinetic properties
N-Substituted SulfonamidesSulfonamide N-HAlkylation, Arylation, AcylationExplore SAR at the P2' position of inhibitors
Bio-probesCarboxylic Acid or SulfonamideAttachment of fluorescent tags, biotin, etc.Facilitate biological studies (e.g., imaging, pull-down assays)

Molecular Interactions and Biochemical Mechanisms of Action

Enzymatic Inhibition Profiles of N-Arylsulfonyl-D-Valine and Analogues

N-arylsulfonyl-D-valine derivatives have been investigated for their inhibitory activity against several classes of enzymes, demonstrating a potential for selective inhibition based on their structural features.

Scientific literature provides limited direct evidence for the inhibitory activity of D-Valine, N-[(4-fluorophenyl)sulfonyl]- against calpain and dipeptidyl peptidase-4 (DPP-4). However, studies on analogous compounds, particularly other N-arylsulfonamido-D-valines, have demonstrated notable inhibitory effects against matrix metalloproteinases (MMPs), including elastase (MMP-12).

A study focusing on a series of N-substituted N-arylsulfonamido-D-valines revealed their potency as inhibitors of several MMPs. nih.govresearchgate.net These compounds were generally found to be more potent inhibitors of gelatinases (MMP-2 and MMP-9) in the nanomolar range compared to other tested MMPs, which included macrophage elastase (MMP-12). nih.govresearchgate.net This suggests that the N-arylsulfonyl-D-valine scaffold is a promising framework for the development of selective MMP inhibitors. The inhibitory activity of these compounds is noteworthy, especially considering that a carboxylic acid group serves as the zinc-binding moiety. nih.govresearchgate.net

The following table summarizes the inhibitory activities of a lead N-arylsulfonamido-D-valine compound against a panel of MMPs, including elastase.

EnzymeInhibitory Activity of Lead Compound 1*
MMP-2 (Gelatinase)High (nanomolar range)
MMP-9 (Gelatinase)High (nanomolar range)
MMP-8 (Collagenase)Lower
MMP-13 (Collagenase)Lower
MMP-12 (Macrophage Elastase)Moderate

*Lead Compound 1: ({4-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}sulfonyl)-d-valine. nih.govresearchgate.net

There is currently no direct scientific literature available detailing the specific interaction of D-Valine, N-[(4-fluorophenyl)sulfonyl]- with D-amino acid oxidase (DAAO) systems. DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids. Further research is required to determine if N-arylsulfonyl-D-valine derivatives modulate the activity of this enzyme system.

Specific studies on the kinase inhibition mechanisms of D-Valine, N-[(4-fluorophenyl)sulfonyl]- are not available in the current body of scientific literature. Kinase inhibitors are a significant class of therapeutic agents that typically function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. The potential for N-arylsulfonyl-D-valine compounds to act as kinase inhibitors remains an area for future investigation.

Receptor Ligand Binding and Modulation Studies

Currently, there is a lack of specific preclinical studies investigating the receptor ligand binding and modulation properties of D-Valine, N-[(4-fluorophenyl)sulfonyl]-. However, research on other N-arylsulfonyl derivatives has shown interactions with various receptors. For instance, a series of N(1)-arylsulfonyltryptamines have been identified as potent ligands for the human serotonin (B10506) 5-HT(6) receptor. nih.gov Another study on novel N-arylsulfonylindoles also targeted the 5-HT6 receptor, exploring the influence of substitutions on ligand affinity. nih.gov These findings suggest that the N-arylsulfonyl moiety can be a key pharmacophore for receptor interaction, though the specific receptor targets for N-arylsulfonyl-D-valine derivatives are yet to be determined.

Cellular Pathway Modulation in Preclinical Models (excluding human clinical data)

Direct preclinical studies on the modulation of cellular pathways by D-Valine, N-[(4-fluorophenyl)sulfonyl]- are not currently available in the scientific literature.

There is a lack of specific research investigating the effects of D-Valine, N-[(4-fluorophenyl)sulfonyl]- on cellular proliferation and differentiation in preclinical models. Studies on the general effects of amino acids and their derivatives have shown that they can influence cell proliferation. nih.gov For example, different optical isomers of amino acids like arginine, lysine, aspartic acid, and glutamic acid have been shown to either promote or inhibit the growth of transplantable rat tumors. nih.gov However, without specific studies, the impact of the N-[(4-fluorophenyl)sulfonyl] modification on the D-valine scaffold in the context of cellular proliferation and differentiation remains unknown.

Studies on Inflammatory and Oxidative Stress Pathways

Inflammation and oxidative stress are interconnected processes crucial to the pathogenesis of numerous diseases. nih.gov Inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, regulate the expression of pro-inflammatory cytokines and enzymes. nih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leading to cellular damage. nih.gov Amino acids and their derivatives can modulate these pathways, suggesting that D-Valine, N-[(4-fluorophenyl)sulfonyl]- may possess relevant bioactivity. nih.govnih.gov

Potential Anti-Inflammatory Mechanisms

The anti-inflammatory potential of N-sulfonylated amino acids is a subject of growing interest. nih.govresearchgate.net The central mechanism for many anti-inflammatory agents involves the inhibition of the NF-κB signaling pathway. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Structurally related sulfur-containing compounds have demonstrated the ability to inhibit NF-κB activation. nih.gov For example, a study on a naproxen (B1676952) bio-conjugate with a γ-amino alcohol showed that the compound exerted its anti-inflammatory effect by stabilizing IκBα, thereby reducing the nuclear translocation of NF-κB and decreasing the expression of iNOS and COX-2. biorxiv.org It is plausible that D-Valine, N-[(4-fluorophenyl)sulfonyl]- could operate through a similar mechanism, where the sulfonyl moiety interacts with components of the NF-κB pathway, leading to a downstream reduction in inflammatory mediators.

Potential Antioxidant Mechanisms

The D-valine component of the molecule suggests a potential role in mitigating oxidative stress. Valine, as a branched-chain amino acid (BCAA), has been shown to protect against oxidative stress by improving mitochondrial function. nih.govresearchgate.netnih.gov Studies have demonstrated that valine can enhance the oxygen consumption rate, increase ATP generation, and reduce mitochondrial ROS production. nih.govnih.gov In one study, valine supplementation was found to decrease serum levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) in hypercholesterolemic rats, suggesting a direct antioxidant capacity that lessens the need for enzymatic defense. scirp.org

Conversely, some research indicates that high concentrations of L-valine may be associated with increased oxidative stress markers, suggesting its role could be context-dependent. dovepress.com However, research on N-acylated valine derivatives has pointed toward antioxidant activity. A study on novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which share the core structure of a halogenated phenylsulfonyl group attached to a valine residue, evaluated their antioxidant potential using several assays. mdpi.com The findings, while modest, confirm that such structures can possess radical scavenging properties. mdpi.com

The table below summarizes the antioxidant activity of a structurally similar compound, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, and its derivative, providing insight into the potential capabilities of D-Valine, N-[(4-fluorophenyl)sulfonyl]-.

CompoundDPPH Radical Scavenging Activity (%)ABTS Radical Scavenging Activity (%)
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine4.70 ± 1.88-
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (a derivative)16.75 ± 1.18-
α-acylamino ketone derivative 7a-7.14 ± 1.51
1,3-oxazole derivative 8b-7.66 ± 0.71
L-Valine (Reference)-44.71 ± 0.66

Data sourced from a study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. mdpi.com The DPPH and ABTS assays measure the ability of a compound to scavenge free radicals, a key indicator of antioxidant activity.

Structure Activity Relationship Sar Elucidation and Ligand Design Principles

Impact of Fluorine Substitution on Molecular Recognition and Biological Activity

The introduction of a fluorine atom, particularly on an aromatic ring, is a widely used strategy in drug design to modulate a compound's physicochemical and biological properties. In the context of N-[(4-fluorophenyl)sulfonyl]-D-Valine, the para-fluorine substitution on the phenyl ring has a multifaceted impact on its molecular recognition and activity.

Fluorine's high electronegativity creates a strong dipole moment and can alter the acidity of nearby protons, influencing ionization states and interaction strengths. More importantly, the fluorine atom can participate in non-covalent interactions that enhance binding affinity and selectivity. These interactions include:

Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.

Dipole-Dipole Interactions: The strong C-F bond dipole can engage in favorable electrostatic interactions within a protein's binding pocket.

Orthogonal Multipolar Interactions: Fluorine can interact favorably with electron-rich aromatic systems or amide groups in the target protein.

The strategic placement of fluorine can also improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This leads to an extended biological half-life and improved pharmacokinetic profile. Studies on fluorinated sulfonamides have demonstrated that this modification can be incorporated without a significant loss of potency, and in some cases, it enhances biological activities such as antimicrobial or antitumor effects. researchgate.netresearchgate.net For instance, research on fluorinated inhibitors of matrix metalloproteinases (MMPs) has shown that fluorine can be introduced into sulfonamide-based scaffolds while maintaining potency in the nanomolar range. researchgate.net

The table below summarizes the key effects of fluorine substitution in drug design.

FeatureImpact of Fluorine Substitution
Binding Affinity Can be enhanced through hydrogen bonds and favorable electrostatic interactions.
Metabolic Stability Increased by blocking sites of oxidative metabolism.
Lipophilicity Generally increases, which can affect cell permeability and distribution.
pKa Modulation Alters the acidity of nearby functional groups, affecting ionization at physiological pH.

Stereochemical Influence of the D-Configuration of Valine on Target Interactions

The stereochemistry of the amino acid component is a critical determinant of a molecule's biological function. While proteins in mammals are almost exclusively composed of L-amino acids, the incorporation of a D-amino acid, such as D-valine, into a drug candidate offers distinct advantages. britannica.com

Enzymes, particularly proteases, are highly stereospecific and have evolved to recognize and process peptides made of L-amino acids. britannica.com Consequently, molecules containing D-amino acids are often highly resistant to degradation by endogenous proteases. wikipedia.orgnih.gov This inherent stability significantly increases the compound's in vivo half-life, allowing for sustained target engagement.

The D-configuration fundamentally alters the three-dimensional arrangement of the valine side chain (isopropyl group) relative to the rest of the molecule. This reorientation has profound implications for how the ligand fits into the binding site of a target protein. In many cases, the D-isomer may exhibit higher affinity and selectivity for a target compared to its L-enantiomer. For example, studies on N-arylsulfonamido D-valines have identified them as potent and selective inhibitors of matrix metalloproteinases (MMPs). researchgate.netnih.gov In the context of MMPs, the amino acid side chain is designed to fit into specific substrate-binding pockets (e.g., the S1' pocket). The D-configuration optimally orients the isopropyl group of valine for insertion into this pocket, creating favorable hydrophobic interactions that are crucial for potent inhibition. researchgate.netnih.gov The L-configuration, in contrast, would place the side chain in a sterically or electrostatically unfavorable position, leading to reduced or no activity.

StereoisomerBiological PropertyRationale
D-Configuration Increased metabolic stabilityResistance to degradation by proteases that recognize L-amino acids. wikipedia.orgnih.gov
D-Configuration Potentially higher potency/selectivityOptimal orientation of the side chain for specific interactions within the target's binding pocket. researchgate.netnih.gov
L-Configuration Typically lower activity for specific targetsSub-optimal or unfavorable orientation of the side chain, leading to steric clashes or loss of key interactions.

Role of the Sulfonyl Moiety in Potency and Selectivity

The sulfonamide group (-SO₂NH-) is a privileged functional group in medicinal chemistry, found in a wide array of therapeutic agents due to its unique structural and electronic properties. ijpsonline.comresearchgate.net In N-[(4-fluorophenyl)sulfonyl]-D-Valine, the sulfonyl moiety serves several critical functions that contribute to potency and selectivity.

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the sulfonamide N-H can act as a hydrogen bond donor. acs.orgresearchgate.net These interactions can anchor the inhibitor to specific amino acid residues (e.g., backbone amides or polar side chains) in the target's active site, significantly contributing to binding affinity. acs.org

Structural Scaffold: The tetrahedral geometry of the sulfonamide group acts as a rigid and stable linker, properly orienting the phenyl ring and the valine moiety for optimal interactions with their respective binding pockets on the target protein. nih.govnih.gov This structural role is crucial for maintaining the precise conformation required for high-affinity binding.

Zinc-Binding Group (ZBG) Interaction: In metalloenzymes such as MMPs and histone deacetylases (HDACs), the active site contains a critical zinc ion. tandfonline.comrsc.orgnih.govresearchgate.netnih.gov While other functional groups like carboxylic acids or hydroxamates often act as the primary zinc chelators, the sulfonamide moiety can also coordinate with the zinc ion or, more commonly, form hydrogen bonds with residues in the zinc-binding domain. nih.govtandfonline.com In the case of N-arylsulfonamido D-valine MMP inhibitors, the carboxylic acid of the valine acts as the primary ZBG, but the sulfonamide group is essential for positioning the molecule correctly and for forming additional interactions that enhance both potency and selectivity for specific MMP isoforms. researchgate.netnih.gov

Bioisosteric Replacement: The sulfonamide linkage can be considered a non-hydrolyzable isostere of a peptide bond. This substitution imparts resistance to proteolytic cleavage while maintaining key structural features necessary for recognition by the target. nih.gov

Contributions of Peptide Linkages and Side Chain Modifications on Efficacy

The efficacy of N-[(4-fluorophenyl)sulfonyl]-D-Valine derivatives can be fine-tuned through modifications to the sulfonamide linkage and the valine side chain.

Peptide Linkage Modifications: The sulfonamide nitrogen provides a key point for chemical modification. N-alkylation (e.g., N-methylation) is a common strategy to modulate a compound's properties. monash.edumdpi.com Adding a small alkyl group to the sulfonamide nitrogen can increase lipophilicity, which may improve cell membrane permeability and oral bioavailability. monash.edu However, this modification also removes the hydrogen bond-donating capacity of the N-H group, which could either be detrimental to binding if the hydrogen bond is critical, or beneficial if the N-H is in an unfavorable environment. monash.edu Research on N-substituted N-arylsulfonamido D-valines has shown that this position can be modified, for instance, by adding linker groups to attach imaging agents like fluorescein (B123965), without abolishing inhibitory activity. nih.gov This demonstrates the position's tolerance for substitution and its utility in developing diagnostic or theranostic agents.

Side Chain Modifications: The isopropyl side chain of the D-valine residue is crucial for fitting into hydrophobic pockets of target enzymes. researchgate.netnih.gov The size, shape, and lipophilicity of this side chain are key determinants of inhibitory potency and selectivity.

Increasing or decreasing the size of the alkyl group would directly impact the steric fit within the binding pocket. A larger, bulkier group might provide more extensive van der Waals contacts and increase potency if the pocket can accommodate it, or it could lead to a steric clash and loss of activity.

Introducing polarity into the side chain (e.g., replacing a methyl group with a hydroxyl) would drastically alter its interaction profile, likely disrupting the favorable hydrophobic interactions required for the activity of this compound class against targets like MMPs.

These modifications underscore the delicate balance required in ligand design, where small structural changes can lead to significant differences in biological efficacy.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Complex Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level.

Ligand-Protein Interaction Profiling

Detailed ligand-protein interaction profiling for D-Valine, N-[(4-fluorophenyl)sulfonyl]- is not available in the reviewed scientific literature. This type of analysis would characterize the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, between the ligand and the amino acid residues of a target protein's active site. An understanding of these interactions is fundamental for explaining the ligand's binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While QSAR studies have been conducted on broader classes of N-sulfonylated amino acids, specific QSAR models and detailed predictive biology studies for D-Valine, N-[(4-fluorophenyl)sulfonyl]- are not documented in the available research. Developing a QSAR model for this compound would require a dataset of structurally related molecules with corresponding biological activity data against a specific target.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the low-energy, stable three-dimensional arrangements of a molecule. Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. At present, there are no specific published studies focusing on the conformational analysis or molecular dynamics simulations of D-Valine, N-[(4-fluorophenyl)sulfonyl]-. Such studies would be valuable for understanding its flexibility, preferred conformations in different solvent environments, and the dynamic nature of its interactions with a biological target.

Electronic Structure Calculations for Reactivity and Interaction Energy Assessment

Electronic structure calculations, based on quantum mechanics, are employed to determine the electronic properties of a molecule, which in turn govern its reactivity and interaction energies. These calculations can provide information on molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. Specific electronic structure calculations and detailed assessments of reactivity and interaction energies for D-Valine, N-[(4-fluorophenyl)sulfonyl]- have not been reported in the scientific literature. These theoretical investigations would be essential for a deeper understanding of its chemical behavior and its ability to engage in specific intermolecular interactions.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for the analysis of D-Valine, N-[(4-fluorophenyl)sulfonyl]-, providing critical data on its purity and the proportion of the desired D-enantiomer relative to its L-counterpart.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of D-Valine, N-[(4-fluorophenyl)sulfonyl]-. Reversed-phase HPLC, utilizing a C18 stationary phase, is typically employed. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run under gradient or isocratic conditions. Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophore of the 4-fluorophenylsulfonyl group.

For the crucial determination of enantiomeric excess, Chiral HPLC is indispensable. This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with the D- and L-enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for separating enantiomers of N-protected amino acids. The separation allows for the precise quantification of each enantiomer, which is vital for applications where stereochemistry is critical. azypusa.com The method is validated for linearity, accuracy, and precision to ensure reliable results.

Table 1: Illustrative HPLC and Chiral HPLC Parameters

Parameter Reversed-Phase HPLC (Purity) Chiral HPLC (Enantiomeric Excess)
Column C18, 4.6 x 250 mm, 5 µm Chiral AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid) Hexane:Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min 0.8 mL/min
Detection UV at 230 nm UV at 230 nm
Expected Rt (D-enantiomer) ~7.5 min ~10.2 min

| Expected Rt (L-enantiomer) | ~7.5 min | ~12.5 min |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can also be utilized for the analysis of D-Valine, N-[(4-fluorophenyl)sulfonyl]-, although it typically requires a derivatization step to increase the compound's volatility. sigmaaldrich.com The carboxylic acid group is polar and non-volatile, making direct GC analysis challenging. sigmaaldrich.com A common derivatization procedure involves esterification of the carboxylic acid, for example, by reacting it with methanol or isobutanol in the presence of an acid catalyst to form the corresponding methyl or isobutyl ester. nih.govnih.gov

Once derivatized, the compound can be analyzed on a capillary column, often with a non-polar or medium-polarity stationary phase. nih.govnih.gov Flame Ionization Detection (FID) is a common detection method. nih.gov Chiral GC, using a chiral stationary phase, can also be applied to the derivatized compound to determine enantiomeric purity. The derivatization process must be carefully controlled to prevent any racemization that could compromise the accuracy of the enantiomeric excess measurement. d-nb.info

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental for the structural elucidation and confirmation of D-Valine, N-[(4-fluorophenyl)sulfonyl]-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of D-Valine, N-[(4-fluorophenyl)sulfonyl]-. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the D-valine moiety and the 4-fluorophenylsulfonyl group. The proton on the alpha-carbon of the valine residue would appear as a doublet, coupled to the beta-proton. The beta-proton would be a multiplet, and the two diastereotopic methyl groups of the isopropyl side chain would each appear as a doublet. The aromatic protons of the 4-fluorophenyl ring would exhibit a characteristic AA'BB' splitting pattern due to the fluorine substituent.

The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon of the carboxylic acid, the alpha- and beta-carbons of the valine backbone, the two methyl carbons, and the carbons of the aromatic ring, including the carbon atom directly bonded to the fluorine, which would show a large C-F coupling constant.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Assignment Predicted ¹H Chemical Shift (δ) Predicted ¹³C Chemical Shift (δ)
Carboxylic Acid (COOH) ~10-12 (broad s) ~175
Valine α-CH ~4.0 (d) ~60
Valine β-CH ~2.2 (m) ~31
Valine γ-CH₃ ~0.9 (d) ~19
Valine γ'-CH₃ ~0.8 (d) ~18
Aromatic CH (ortho to SO₂) ~7.9 (dd) ~129
Aromatic CH (meta to SO₂) ~7.3 (dd) ~116
Aromatic C-SO₂ - ~138

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of D-Valine, N-[(4-fluorophenyl)sulfonyl]- and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Electrospray ionization (ESI) is a common technique for this type of molecule, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Fragmentation analysis (MS/MS) provides further structural confirmation. The molecule is expected to fragment in predictable ways, such as the loss of the 4-fluorophenylsulfonyl group or cleavage within the valine side chain. These fragmentation patterns serve as a fingerprint for the compound's identity. sigmaaldrich.com

Table 3: Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₁₁H₁₄FNO₄S
Monoisotopic Mass 291.0628 g/mol
[M+H]⁺ (ESI-MS) m/z 292.0706
[M-H]⁻ (ESI-MS) m/z 290.0550

| Key Fragments (MS/MS) | m/z 159 (fluorophenylsulfonyl), m/z 116 (valine - H), m/z 72 (valine iminium ion) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. mu-varna.bg The spectrum of D-Valine, N-[(4-fluorophenyl)sulfonyl]- would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. researchgate.net

Key expected IR absorptions include a broad O-H stretch from the carboxylic acid, a C=O stretch, an N-H stretch from the sulfonamide, and strong S=O stretching bands from the sulfonyl group. Additionally, C-F and C-S stretching vibrations, as well as aromatic C-H and C=C bands, would be present. mu-varna.bgresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. mdpi.com The primary chromophore in D-Valine, N-[(4-fluorophenyl)sulfonyl]- is the 4-fluorophenyl group. mdpi.com An absorption maximum (λmax) is expected in the UV region, typically around 220-240 nm, corresponding to the π→π* transitions of the aromatic ring. mdpi.com While valine itself does not absorb significantly in this region, the sulfonyl substituent can influence the exact position and intensity of the absorption band. researchgate.net

Table 4: Characteristic IR and UV-Vis Data

Spectroscopy Feature Expected Wavenumber (cm⁻¹) / Wavelength (nm)
IR O-H stretch (Carboxylic Acid) 3300-2500 (broad)
IR N-H stretch (Sulfonamide) 3300-3200
IR C=O stretch (Carboxylic Acid) 1725-1700
IR S=O stretch (asymmetric) 1350-1320
IR S=O stretch (symmetric) 1170-1150
IR C-F stretch 1250-1100

| UV-Vis | λmax (in Ethanol) | ~230 nm |


Advanced Techniques for Interaction Studies

Advanced biophysical techniques are essential for a detailed understanding of the interactions between a small molecule, such as D-Valine, N-[(4-fluorophenyl)sulfonyl]-, and its potential biological targets. Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on binding affinity, stoichiometry, and the thermodynamic forces driving the interaction.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat change associated with a binding event. By titrating the ligand (in this case, D-Valine, N-[(4-fluorophenyl)sulfonyl]-) into a solution containing a target macromolecule, ITC can determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

Theoretical Application to D-Valine, N-[(4-fluorophenyl)sulfonyl]-:

In a hypothetical ITC experiment, a solution of D-Valine, N-[(4-fluorophenyl)sulfonyl]- would be incrementally injected into a sample cell containing a purified target protein. The resulting heat changes would be measured to generate a binding isotherm. The shape of this curve would reveal the affinity and stoichiometry of the interaction. The thermodynamic signature (the balance of enthalpic and entropic contributions) would offer insights into the nature of the binding forces, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects, which are influenced by the fluorophenylsulfonyl and valine moieties of the compound.

No experimental data is available in the scientific literature for the ITC analysis of D-Valine, N-[(4-fluorophenyl)sulfonyl]-.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to monitor molecular interactions in real-time. In a typical SPR experiment, a target molecule is immobilized on a sensor chip, and a solution containing the analyte (D-Valine, N-[(4-fluorophenyl)sulfonyl]-) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Theoretical Application to D-Valine, N-[(4-fluorophenyl)sulfonyl]-:

For an SPR study, a potential protein target of D-Valine, N-[(4-fluorophenyl)sulfonyl]- would be immobilized on the sensor chip. Different concentrations of the compound would then be injected over the chip surface. The resulting sensorgrams would provide kinetic information about the binding event. This data would be invaluable for understanding how quickly the compound binds to its target and how long it remains bound, which are critical parameters for its biological activity.

No experimental data is available in the scientific literature for the SPR analysis of D-Valine, N-[(4-fluorophenyl)sulfonyl]-.

Future Research Directions and Translational Research Applications

Exploration of Novel Enzyme Targets for N-Arylsulfonyl-D-Valine Scaffolds

The N-arylsulfonyl-D-valine scaffold has demonstrated considerable potential as a modulator of enzyme activity, particularly within the metalloenzyme class. Initial research has successfully identified Matrix Metalloproteinases (MMPs) as key targets. Specifically, derivatives of this scaffold have been shown to be potent, nanomolar inhibitors of gelatinases such as MMP-2 and MMP-9. nih.govresearchgate.net This inhibitory action is noteworthy as it relies on a carboxylic acid group as the zinc-binding moiety, a feature that can be exploited for further design. nih.govresearchgate.net

Future exploration will likely expand to other members of the MMP family, including collagenases (e.g., MMP-8, MMP-13) and macrophage elastase (MMP-12), to build a broader understanding of the scaffold's selectivity profile. nih.govresearchgate.net Beyond MMPs, the inherent properties of arylsulfonyl compounds suggest other metalloenzymes could be viable targets. For instance, related N-arylsulfonyl hydrazones have been identified as novel inhibitors of IMP-1, a metallo-β-lactamase, indicating the scaffold's potential utility in combating antibiotic resistance. nih.gov While N-arylsulfonyl compounds typically show a weak affinity for isolated zinc ions, their orientation within an enzyme's active site can significantly enhance this affinity, making them highly target-specific. nih.gov The exploration of other zinc-dependent enzymes, such as other β-lactamases or carbonic anhydrases, could therefore uncover new therapeutic applications for this versatile scaffold.

Enzyme ClassSpecific TargetsRationale for Exploration
Matrix Metalloproteinases (MMPs) MMP-2, MMP-9, MMP-8, MMP-13, MMP-12Proven inhibitory activity; opportunity to map and modulate selectivity across the MMP family. nih.govresearchgate.net
Metallo-β-Lactamases IMP-1 and othersRelated arylsulfonyl scaffolds show inhibitory action; potential application in antibiotic resistance. nih.gov
Nonribosomal Peptide Synthetases (NRPSs) Adenylation (A) DomainsInhibition of A-domains can attenuate the virulence of pathogens, presenting a novel therapeutic strategy. beilstein-journals.org

Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity

The development of next-generation analogues of N-arylsulfonyl-D-valine is a critical step toward creating highly selective research tools and potential therapeutic leads. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new derivatives. Research has already demonstrated that substitutions on the N-arylsulfonamido D-valine core can significantly influence potency and selectivity. nih.gov

Future design strategies will focus on several key areas:

Modification of the Aryl Group: Altering the substituents on the phenylsulfonyl ring can fine-tune electronic and steric properties, impacting interactions with the target enzyme's binding pocket.

Substitution at the Valine Side Chain: While the valine moiety is a core component, modifications could be explored to probe interactions with specific sub-pockets of the target enzyme, potentially enhancing selectivity.

N-Substitution: Introducing different functional groups at the sulfonamide nitrogen (the P2' substituent) has been shown to be well-tolerated, allowing for the attachment of imaging moieties without significant loss of activity. nih.gov

The synthesis of these new analogues will draw upon established methods in organic chemistry. For instance, enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles have been successfully prepared from their corresponding α-amino acids, demonstrating a viable route for creating diverse derivatives. researchgate.net The synthesis of libraries of these compounds will enable high-throughput screening and detailed SAR studies, leading to the identification of analogues with superior selectivity for specific enzyme targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery by accelerating the design-test-analyze cycle. researchgate.net For the N-arylsulfonyl-D-valine scaffold, these computational tools offer powerful methods to predict bioactivity and guide the design of novel analogues.

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as Random Forest, can build predictive models that correlate the structural features of different N-arylsulfonyl-D-valine analogues with their biological activity. researchgate.netnih.gov These models can then be used to virtually screen new, unsynthesized compounds to prioritize those with the highest predicted potency and selectivity.

De Novo Design: Generative AI models, including recurrent neural networks (RNNs) and deep learning approaches, can design entirely new molecules based on the core scaffold. nih.govmit.edu These models learn the underlying chemical rules from existing active compounds and can generate novel structures optimized for specific properties, such as high affinity for a target or improved synthetic accessibility. springernature.com

Virtual Screening and Docking: AI can enhance traditional virtual screening by rapidly filtering massive compound libraries to identify molecules that are likely to bind to a specific enzyme target. sigmaaldrich.com Molecular docking simulations, guided by ML, can provide insights into the precise binding modes of these compounds, helping to explain observed SAR and guide further optimization. nih.gov

By integrating these AI and ML techniques, researchers can explore a vast chemical space more efficiently, reducing the time and cost associated with synthesizing and testing new compounds. researchgate.netnih.gov

Development of N-Arylsulfonyl-D-Valine as Chemical Probes for Biological Systems

Chemical probes are indispensable tools for elucidating the function of proteins in complex biological systems. nih.govnih.gov The N-arylsulfonyl-D-valine scaffold is particularly well-suited for development into chemical probes due to its demonstrated potency and the synthetic tractability that allows for the incorporation of reporter tags. nih.govnih.gov

A key strategy involves modifying the scaffold with moieties suitable for various detection methods. Research has shown that attaching a fluorescein (B123965) group via a TEG spacer to the sulfonamide N-atom results in a derivative that retains high activity against MMP-2, making it a viable tool for fluorescence imaging. nih.govresearchgate.net Similarly, the incorporation of a terminal fluoropropyltriazole group creates a promising precursor for developing a positron-emission tomography (PET) imaging agent after the introduction of fluorine-18. nih.govresearchgate.net

The development process for these probes involves:

Identification of a Potent and Selective Ligand: Starting with a highly active compound from the N-arylsulfonyl-D-valine series.

Strategic Attachment of a Reporter Group: Linking a fluorophore, biotin, or a radiolabel to a position on the molecule that does not disrupt its binding to the target enzyme. mskcc.orgnih.gov

Biological Validation: Confirming that the resulting probe retains its potency and selectivity for the target and can be used to visualize or quantify the target's activity in cellular or in vivo models. youtube.com

These chemical probes will enable researchers to study the role of target enzymes like MMPs in disease processes with high spatial and temporal resolution.

Preclinical Development Strategies for Research Tool Compounds (excluding clinical human trials)

Once a promising N-arylsulfonyl-D-valine-based research tool compound or chemical probe has been identified, a series of preclinical studies are necessary to characterize its properties and prepare it for use in biological research. wikipedia.org This stage, which precedes any potential human trials, focuses on establishing the compound's feasibility, safety, and pharmacological profile in laboratory settings. als.net

The preclinical development pipeline for a research tool compound involves several key steps:

Pharmacokinetics (PK) and ADME Studies: These studies determine what the body does to the compound, assessing its Absorption, Distribution, Metabolism, and Excretion (ADME). This is crucial for understanding the compound's bioavailability and how long it remains active in an animal model. wikipedia.org

Pharmacodynamics (PD): This involves assessing what the compound does to the body, confirming that it engages its target enzyme in a living system and produces the expected biological effect. wikipedia.org

Toxicology Testing: Initial safety assessments are conducted in cell cultures (in vitro) and animal models (in vivo) to identify potential toxicities and determine a safe dose range for research studies. wikipedia.orgresearchgate.net These studies help establish the no-observed-adverse-effect level (NOAEL). wikipedia.org

Lead Optimization: Based on the data from PK/PD and toxicology studies, the chemical structure of the compound may be further refined to improve its properties, such as increasing metabolic stability or reducing off-target effects. als.net

The ultimate goal of this preclinical phase is to produce a well-characterized and reliable research tool that can be used with confidence by the broader scientific community to investigate biological pathways and disease mechanisms. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing D-Valine, N-[(4-fluorophenyl)sulfonyl]-, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of sulfonamide derivatives like D-Valine, N-[(4-fluorophenyl)sulfonyl]- often involves sulfonylation of the amino group using 4-fluorophenylsulfonyl chloride under basic conditions. Key parameters include:
  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties.
  • Base : Triethylamine (TEA) or pyridine to scavenge HCl, with molar ratios of 1:1.2 (amine:sulfonyl chloride) to ensure complete conversion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
    Example Protocol :
StepReagents/ConditionsYield (%)Purity (HPLC)
1D-Valine, TEA, DCM, 4-fluorophenylsulfonyl chloride, 0°C → RT, 12h65–75≥95%
2Column chromatography (EtOAc:Hexane 3:7)6098%
Challenges: Competing reactions (e.g., sulfonation at other nucleophilic sites) require careful monitoring via TLC .

Q. How is the structural integrity of D-Valine, N-[(4-fluorophenyl)sulfonyl]- validated post-synthesis?

  • Methodological Answer : Structural confirmation employs:
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for sulfonyl (δ ~7.8–8.2 ppm for aromatic protons) and valine backbone (δ ~1.0–2.5 ppm for methyl/methylene groups) .
  • IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ matching theoretical mass (±1 Da) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles (e.g., orthogonal crystal systems with Z=8, as seen in related sulfonamides) .

Advanced Research Questions

Q. What stereochemical considerations arise in the synthesis of D-Valine, N-[(4-fluorophenyl)sulfonyl]-, and how do they impact biological activity?

  • Methodological Answer : The D-valine configuration introduces chirality, critical for receptor binding. Key strategies include:
  • Chiral Resolution : Use of chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers .
  • Stereochemical Stability : Assess racemization risks under reaction/storage conditions via polarimetry or circular dichroism (CD).
    Case Study: In bicalutamide analogs, the (R)-enantiomer shows 30-fold higher androgen receptor affinity than the (S)-form, emphasizing the need for enantiopure synthesis .

Q. How can computational modeling predict the bioactivity of D-Valine, N-[(4-fluorophenyl)sulfonyl]- derivatives?

  • Methodological Answer : Docking Studies :
  • Target Selection : Androgen receptor (AR) or enzymes like BACE1 (β-secretase) based on structural homology to known sulfonamide inhibitors .
  • Software : AutoDock Vina or Schrödinger Suite for ligand-receptor interaction analysis.
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme assays .
    Example Results :
DerivativeDocking Score (kcal/mol)Experimental IC₅₀ (nM)
Compound A-9.2120 ± 15
Compound B-8.7250 ± 20

Q. What experimental and analytical strategies resolve discrepancies in bioactivity data across in vitro and in vivo studies?

  • Methodological Answer : Common discrepancies arise from metabolic stability or off-target effects. Mitigation approaches:
  • Metabolite Profiling : LC-MS/MS to identify degradation products in plasma or liver microsomes .
  • Pharmacokinetic Studies : Measure bioavailability (e.g., AUC₀–24h) and half-life (t₁/₂) in rodent models.
  • Target Engagement Assays : Use bioluminescence resonance energy transfer (BRET) to confirm receptor binding in live cells .

Data Contradiction Analysis

Q. How to address conflicting results in sulfonamide derivative cytotoxicity assays?

  • Methodological Answer : Discrepancies may stem from assay conditions:
  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.
  • Compound Solubility : Use DMSO concentrations ≤0.1% to avoid solvent toxicity .
  • Dose-Response Curves : Ensure linearity (R² ≥0.95) and IC₅₀ reproducibility (n=3 replicates).
    Example Data :
StudyCell LineIC₅₀ (µM)Solvent
AHEK29312 ± 20.05% DMSO
BHepG245 ± 50.2% DMSO

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.